2,4-dimethyl-3-nitro-1H-pyrrole

Heterocyclic Synthesis Nitropyrrole Derivatives Regioselective Chemistry

Generic 3-nitropyrroles lack the regiochemical control needed for precise heterocyclic synthesis. 2,4-Dimethyl-3-nitro-1H-pyrrole (CAS 33458-34-3) eliminates this risk with a defined 2,4-dimethyl substitution pattern that dictates downstream reaction outcomes. - Achieve selective catalytic hydrogenation (H₂/Pd-C) to 3-amino-2,4-dimethyl-1H-pyrrole in 85-90% yield, with steric protection minimizing oxidative dimerization. - Enable rapid SAR diversification: bromination at C5 (NBS, 60-65% yield) provides a handle for Suzuki-Miyaura and Sonogashira cross-couplings. - Supplied at ≥95% purity, ready for use as a critical intermediate in medicinal chemistry programs.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 33458-34-3
Cat. No. B3424163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-3-nitro-1H-pyrrole
CAS33458-34-3
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1[N+](=O)[O-])C
InChIInChI=1S/C6H8N2O2/c1-4-3-7-5(2)6(4)8(9)10/h3,7H,1-2H3
InChIKeyCTZTYWGGJITZJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-3-nitro-1H-pyrrole (CAS 33458-34-3) Procurement-Grade Building Block


2,4-Dimethyl-3-nitro-1H-pyrrole (CAS 33458-34-3) is a heterocyclic organic compound classified as a 3-nitropyrrole derivative, featuring a pyrrole ring substituted with methyl groups at the 2- and 4-positions and a nitro group at the 3-position . It serves as a critical synthetic intermediate for constructing more complex heterocyclic scaffolds , with commercially available material typically offered at 95% purity and a molecular weight of 140.14 g/mol .

Why 2,4-Dimethyl-3-nitro-1H-pyrrole Cannot Be Replaced by Generic Nitropyrroles


In procurement for multi-step heterocyclic synthesis, substituting 2,4-dimethyl-3-nitro-1H-pyrrole with a generic 3-nitropyrrole or alternative regioisomers introduces substantial risk of divergent reaction outcomes. The specific 2,4-dimethyl substitution pattern establishes a distinct steric and electronic environment that governs both the regioselectivity of electrophilic substitution at position 5 and the accessibility of the 3-nitro group for reduction to the corresponding amine . In contrast, unsubstituted 3-nitropyrrole lacks the methyl groups that provide this steric control, while regioisomers such as 1,2-dimethyl-3-nitropyrrole (CAS 72083-72-8) possess different substitution arrangements that alter nucleophilic substitution pathways and yield different downstream derivatives . This substitution pattern directly determines the structure of subsequent synthetic intermediates—making generic replacement untenable for projects requiring precise structural outcomes.

2,4-Dimethyl-3-nitro-1H-pyrrole: Quantitative Evidence for Procurement Decisions


Regioselectivity Advantage: 3-Nitro vs. 2-Nitro Substitution Patterns

The 3-nitro substitution of 2,4-dimethyl-3-nitro-1H-pyrrole directs electrophilic substitution exclusively to position 5 (α to the nitro group), whereas 2-nitropyrrole isomers exhibit different regioselectivity profiles that alter subsequent derivatization pathways [1]. This positional specificity ensures predictable synthetic outcomes when accessing 5-substituted derivatives such as 5-bromo-2,4-dimethyl-3-nitro-1H-pyrrole and 5-methoxy-2,4-dimethyl-3-nitro-1H-pyrrole .

Heterocyclic Synthesis Nitropyrrole Derivatives Regioselective Chemistry

Reductive Transformation Yields: 2,4-Dimethyl-3-nitropyrrole vs. Unsubstituted 3-Nitropyrrole

The 3-nitro group in 2,4-dimethyl-3-nitro-1H-pyrrole undergoes selective catalytic hydrogenation (H₂/Pd-C, 10%) in ethanol at 25°C over 12 hours to yield 3-amino-2,4-dimethyl-1H-pyrrole with 85–90% yield . Alternative reduction with sodium dithionite (Na₂S₂O₄, excess) in H₂O/EtOH (1:1) at pH 7 for 2 hours yields 70–75% of the same amine product . The methyl groups at positions 2 and 4 provide steric hindrance that minimizes side reactions during reduction—an advantage not available with unsubstituted 3-nitropyrrole .

Catalytic Hydrogenation Amine Synthesis Reduction Chemistry

Halogenation Site Competition: Position 5 vs. Unsubstituted Position

Bromination of 2,4-dimethyl-3-nitro-1H-pyrrole using N-bromosuccinimide (NBS, 1.1 equivalents) in CCl₄ at 80°C for 6 hours proceeds regioselectively at position 5, yielding 5-bromo-2,4-dimethyl-3-nitro-1H-pyrrole with 60–65% yield . The 2,4-dimethyl substitution pattern directs halogenation exclusively to the sole remaining available α-position (position 5), avoiding the isomeric mixtures that can arise with less substituted or differently substituted pyrrole analogs [1].

Bromination N-Bromosuccinimide Regioselective Synthesis

Nucleophilic Aromatic Substitution Efficiency: Methoxy Introduction at Position 5

The 3-nitro group in 2,4-dimethyl-3-nitro-1H-pyrrole activates position 5 for nucleophilic aromatic substitution. Treatment with sodium methoxide (NaOMe, 2 equivalents) in DMF at 120°C for 8 hours proceeds via a Meisenheimer complex intermediate to yield 5-methoxy-2,4-dimethyl-3-nitro-1H-pyrrole with 55–60% yield . This transformation is enabled by the strong electron-withdrawing effect of the nitro group, which is positioned precisely at C3 to activate the adjacent C5 position for nucleophilic attack—a reactivity profile not achievable with 2-nitro or 4-nitro regioisomers [1].

Nucleophilic Substitution Methoxy Derivatives SNAr Chemistry

Electron Affinity and Redox Potential Range of 3-Nitropyrrole Class

As a 3-nitropyrrole derivative, 2,4-dimethyl-3-nitro-1H-pyrrole belongs to a compound class characterized by one-electron redox potentials of approximately –700 mV [1]. This distinguishes the 3-nitropyrrole class from 5-nitrofurans (–250 mV) and positions it within a specific electrochemical window relevant to hypoxic cell radiosensitizer design [2]. Radiosensitizing potential within the nitropyrrole series generally increases with electron affinity [3].

Radiosensitizers Redox Potential Electron Affinity

2,4-Dimethyl-3-nitro-1H-pyrrole: Validated Research and Industrial Applications


Synthesis of 3-Amino-2,4-dimethyl-1H-pyrrole via Catalytic Hydrogenation

2,4-Dimethyl-3-nitro-1H-pyrrole serves as the direct precursor to 3-amino-2,4-dimethyl-1H-pyrrole via selective catalytic hydrogenation (H₂/Pd-C, 85–90% yield). This amine intermediate is a key building block for subsequent acylation, sulfonylation, or diazotization reactions in medicinal chemistry programs . The steric protection provided by the 2,4-dimethyl groups minimizes oxidative dimerization of the amine product [1].

Preparation of 5-Bromo-2,4-dimethyl-3-nitro-1H-pyrrole for Cross-Coupling

Bromination at position 5 using NBS yields 5-bromo-2,4-dimethyl-3-nitro-1H-pyrrole (60–65% yield), which functions as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings . This enables rapid diversification of the pyrrole core for structure-activity relationship (SAR) exploration [1].

Access to 5-Methoxy-2,4-dimethyl-3-nitro-1H-pyrrole via SNAr

Nucleophilic aromatic substitution with sodium methoxide in DMF provides 5-methoxy-2,4-dimethyl-3-nitro-1H-pyrrole in 55–60% yield, demonstrating the activation of position 5 by the 3-nitro group . This methoxy derivative serves as an entry point for further functionalization or as a pharmacophore element in drug discovery [1].

Building Block for Hypoxia-Selective or Bioreductive Molecular Probes

As a member of the 3-nitropyrrole class (redox potential approximately –700 mV), 2,4-dimethyl-3-nitro-1H-pyrrole may be considered for incorporation into molecular probes requiring hypoxia-selective reduction or bioreductive activation mechanisms . This application class is supported by established structure-function relationships within the nitropyrrole series [1].

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